Isoxazolin-5-one

Beschreibung

General Structural Framework and Heterocyclic Significance

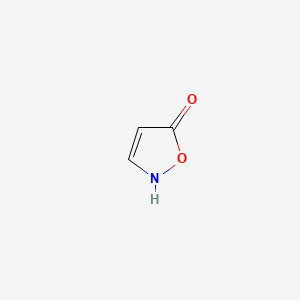

Isoxazolin-5-one is a heterocyclic compound featuring a five-membered ring containing one nitrogen and one oxygen atom in adjacent positions. ontosight.ainih.gov This structure is a derivative of isoxazole (B147169), specifically a 3-isoxazoline substituted with a carbonyl group at the 5-position. nih.gov The this compound nucleus is a significant structural motif in organic and medicinal chemistry due to its versatile reactivity and presence in numerous biologically active molecules. beilstein-journals.orgacs.org The arrangement of heteroatoms and the carbonyl group imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecular architectures. beilstein-journals.orgsmolecule.com The isoxazole/isoxazoline (B3343090) framework is considered a popular and important heterocyclic system for the development of novel compounds. acs.orgnih.gov

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2H-1,2-oxazol-5-one |

| Molecular Formula | C₃H₃NO₂ |

| Molecular Weight | 85.06 g/mol |

| Synonyms | 5(2H)-Isoxazolone, 5-hydroxyisoxazole, 3-isoxazolin-5-one |

Data sourced from PubChem nih.gov

Overview of Research Trajectories and Importance

The this compound scaffold is a cornerstone in diverse areas of chemical research, from natural product synthesis to medicinal chemistry. Derivatives have been identified in nature, occurring in some legume seedlings and the defensive secretions of certain leaf beetles. benchchem.com This natural occurrence has spurred research into their biosynthesis and biological functions.

In synthetic organic chemistry, isoxazolin-5-ones are highly valued as versatile synthetic intermediates. smolecule.comresearchgate.net Their unique reactivity allows them to be precursors for a wide array of functionalized molecules, including other heterocyclic systems, γ-amino alcohols, and β-amino acids. beilstein-journals.orgresearchgate.net For instance, the Vilsmeier-Haack reaction of isoxazolin-5-ones can yield 2-(dialkylamino)-1,3-oxazin-6-ones, opening pathways to other classes of heterocycles. acs.orglookchem.com Furthermore, innovative synthetic methods, such as cascade reactions from unprotected carbohydrates, have been developed to produce this compound glycosides efficiently. benchchem.comacs.org

The importance of this compound is particularly pronounced in medicinal chemistry, where the scaffold is a key component in the design of new therapeutic agents. mdpi.com The structural features of the ring allow for interactions with various biological targets. cymitquimica.com Consequently, derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aismolecule.comnih.gov The development of chiral isoxazolin-5-ones has also opened avenues in asymmetric catalysis, which is crucial for producing enantiopure molecules for drug development. smolecule.com

Isomeric and Tautomeric Considerations in Chemical Behavior

The chemical behavior of this compound is significantly influenced by isomerism and tautomerism. The parent compound exists as a mixture of tautomers, which can be affected by solvent and pH conditions. rsc.org The main tautomeric forms include the Δ²-isoxazolin-5-one, Δ³-isoxazolin-5-one, and the aromatic 5-hydroxyisoxazole forms. nih.govrsc.org Spectroscopic studies using UV and NMR have been crucial in studying these tautomeric equilibria. rsc.orgnih.gov

Research has shown that substitution at the 4-position of the ring can alter the stability of these tautomers. Specifically, 4-substitution tends to increase the relative stability of the Δ³-structure compared to the Δ²-structure. rsc.org This substitution also markedly increases the acidic strength of the Δ²-isoxazolin-5-one tautomers. rsc.org The polarity of the solvent also plays a role in the tautomeric ratio. nih.gov

In addition to tautomerism, stereoisomerism is important, especially in derivatives like glycosides. The synthesis of this compound glycosides can produce both α- and β-anomers. benchchem.comacs.org X-ray crystallography has been used to confirm the stereochemistry of these anomers, with studies indicating that the β-anomer often exhibits greater stability in aqueous solutions. benchchem.com

Table 2: Selected ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Tautomeric Form | Key Proton Chemical Shifts (δ ppm) | Solvent |

|---|---|---|---|

| (E)-2-Benzyl-3-(4-methylstyryl)isoxazol-5(2H)-one | Isoxazol-5(2H)-one | 5.38 (s, 1H, C4-H), 4.82 (s, 2H, CH₂), 2.40 (s, 3H, CH₃) | CDCl₃ |

| 4-(3-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Isoxazol-5(4H)-one | 7.85 (s, 1H, H-vinyl), 2.28 (s, 3H, CH₃) | DMSO-d₆ |

| 2-(β-D-glucopyranosyl)-3-isoxazolin-5-one | 3-Isoxazolin-5-one | ~5.52 (d, C4-H) | D₂O |

Data compiled from various research articles. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVPJXOQDCOJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195795 | |

| Record name | Isoxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43228-53-1 | |

| Record name | 5(2H)-Isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43228-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043228531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways

Distribution in Biological Systems

Isoxazolin-5-one derivatives have been identified in diverse biological systems, spanning plants, insects, and microorganisms.

Plant Kingdom

Plants, particularly those belonging to the Leguminosae (Fabaceae) family, are significant sources of this compound derivatives. Species such as Lathyrus spp. (e.g., Lathyrus odoratus, Lathyrus sativus), Pisum sativum (pea), Leucaena spp., and Astragalus spp. have been documented to produce these compounds, often within their seedlings and seeds rsc.orgnih.govwikipedia.orgrsc.orgclockss.orgthieme-connect.com. For instance, Lathyrus odoratus seedlings contain several 2-substituted this compound derivatives, including 2-(2-cyanoethyl)-3-isoxazolin-5-one clockss.org. The Cucurbitaceae family, exemplified by Citrullus species, has also been investigated in the context of this compound precursor studies rsc.org. Indigofera spicata has been specifically noted in studies exploring the biosynthesis of related 3-NPA moieties rsc.orgnih.govresearchgate.net.

Insecta

A notable presence of this compound derivatives is observed in leaf beetles , specifically within the subtribe Chrysomelina rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgdb-thueringen.de. Species such as Phaedon cochleariae, Chrysomela populi, and Gastrophysa viridula are known to produce these compounds, which are often found in their defensive secretions and hemolymph rsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.org. For example, compound 4, which contains both 3-NPA and the 3-isoxazolin-5-one moiety, is a major component of the secretions and hemolymph of these beetles rsc.org.

Fungal and Bacterial Presence

Natural products derived from the this compound ring and the related 3-NPA moiety have also been detected in fungi and bacteria rsc.orgnih.govresearchgate.net. While specific this compound compounds are not extensively detailed in these kingdoms, the presence of 3-NPA in fungi like Penicillium atrovenetum suggests that microbiota may play a role in the production of these related compounds rsc.orgresearchgate.net.

Elucidation of Biosynthetic Routes

The biosynthesis of this compound derivatives involves complex pathways, often starting from common amino acids and proceeding through specific enzymatic steps.

Precursor Incorporation Studies

Studies employing stable-isotope-labeled precursors have been crucial in understanding the origins of the this compound structure.

In Fungi: Aspartate has been identified as a precursor for the 3-NPA moiety in fungi rsc.orgnih.govresearchgate.net.

In Plants: In leguminous plants, asparagine has been shown to be incorporated into compounds containing the this compound structure rsc.orgnih.govresearchgate.net. For the related 3-NPA moiety, malonate is hypothesized to serve as a precursor in species like Indigofera spicata, based on feeding studies with 14C-labeled precursors rsc.orgnih.govresearchgate.net.

In Insects (Leaf Beetles): Essential amino acids, particularly valine, are recognized as the ultimate precursors for both the this compound and 3-NPA moieties in leaf beetles rsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgdb-thueringen.de. β-Alanine emerges as a key intermediate, derived from valine or other amino acids, and is subsequently converted into 3-NPA and the isoxazolinone ring through oxidations of its amino group researchgate.netresearchgate.netrsc.org.

Enzymatic Steps and Mechanisms in Vivo

The conversion of precursors into this compound derivatives involves specific enzymatic machinery. In leaf beetle larvae, β-alanine is oxidized to form the isoxazolinone structure researchgate.netresearchgate.netrsc.org. Key enzymes involved in these transformations include β-alanine oxidase, responsible for N-oxidation, and UDP-glucosyltransferases, which facilitate glycosylation . The resulting this compound glucoside then acts as a substrate for esterification with 3-nitropropanoyl-CoA, forming the final complex metabolites researchgate.netrsc.org. For instance, in Chrysomelina larvae, the pathway involves the conversion of β-alanine into 3-NPA and isoxazolinone, with subsequent glycosylation of the this compound moiety and esterification with 3-nitropropanoyl-CoA researchgate.netrsc.org.

Data Tables

Table 1: Occurrence of this compound Derivatives in Biological Systems

| Biological Kingdom | Group/Organism Type | Specific Examples / Families | Notes |

| Plantae | Legumes (Fabaceae) | Lathyrus spp., Pisum sativum, Leucaena spp., Indigofera spicata, Astragalus spp. | Found in seedlings, seeds, and defensive secretions. Often co-occurs with 3-NPA derivatives. rsc.orgnih.govwikipedia.orgrsc.orgclockss.orgthieme-connect.com |

| Cucurbitaceae | Citrullus spp. | Mentioned in relation to precursor studies. rsc.org | |

| Insecta | Leaf Beetles (Chrysomelidae) | Subtribe Chrysomelina (Phaedon cochleariae, Chrysomela populi, Gastrophysa viridula) | Found in defensive secretions and hemolymph. rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgdb-thueringen.de |

| Fungi | Various | Penicillium atrovenetum | Mentioned in relation to 3-NPA production, suggesting involvement of microbiota. rsc.orgresearchgate.net |

| Bacteria | Various | Not specified | Natural products derived from this compound and 3-NPA have been detected. rsc.orgnih.govresearchgate.net |

Advanced Synthetic Methodologies for Isoxazolin 5 One and Its Derivatives

Cyclization-Based Syntheses

Cyclization reactions form the cornerstone of isoxazolin-5-one synthesis, providing a direct and versatile route to the core heterocyclic structure. These methods typically involve the formation of a key bond to close the five-membered ring.

O-Propioloyl/Propargylic Oxime Cyclizations

The intramolecular cyclization of O-propioloyl or propargylic oximes is a recognized method for constructing the this compound ring system. mdpi.comresearchgate.netresearchgate.netniscpr.res.in This approach involves the initial formation of an oxime from a suitable precursor, which is then acylated with a propioloyl group or carries a propargylic ether. The subsequent cyclization, often promoted by a catalyst, leads to the desired this compound. For instance, the oxidation of propargylamines to their corresponding oximes, followed by a copper(I) chloride-mediated intramolecular cyclization, yields a variety of isoxazoles. organic-chemistry.org This method is noted for its high functional group compatibility. organic-chemistry.org

Condensation Reactions with 1,3-Dicarbonyls and Hydroxylamine (B1172632)

A prevalent and classical method for synthesizing isoxazolin-5-ones involves the condensation of 1,3-dicarbonyl compounds with hydroxylamine. mdpi.comresearchgate.netniscpr.res.inyoutube.comcore.ac.uk This reaction proceeds through the initial formation of an oxime intermediate from one of the carbonyl groups of the 1,3-dicarbonyl compound and hydroxylamine. mdpi.comyoutube.com Subsequent intramolecular cyclization via nucleophilic attack of the oxime hydroxyl group onto the second carbonyl group, followed by dehydration, affords the isoxazole (B147169) ring. youtube.com

This methodology has been adapted for one-pot, three-component reactions, which are highly efficient. mdpi.comresearchgate.net In these reactions, a β-ketoester, an aldehyde, and hydroxylamine hydrochloride are reacted together in the presence of a catalyst. mdpi.comresearchgate.net A variety of catalysts have been employed to promote this transformation, including amine-functionalized cellulose (B213188), sodium malonate, and nickel(II) acetate, often in environmentally benign solvents like water. mdpi.comresearchgate.netniscpr.res.in The reaction typically proceeds via the formation of a 3-substituted-isoxazol-5(4H)-one intermediate, which then undergoes a Knoevenagel condensation with the aldehyde to yield 4-arylideneisoxazol-5(4H)-ones. mdpi.com

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| Amine-functionalized cellulose | β-ketoesters, hydroxylamine hydrochloride, aldehydes | 3,4-disubstituted isoxazol-5(4H)-ones | Green procedure, uses water as a solvent, room temperature. mdpi.com |

| Sodium malonate | Aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate (B1235776) | 3-methyl/chloromethylisoxazol-5(4H)-ones | Performed in water at room temperature, good to high yields. niscpr.res.in |

| Nickel(II) acetate | Aldehydes, β-oxoesters, hydroxylamine hydrochloride | 3,4-disubstituted isoxazole-5(4H)-ones | Aqueous media at room temperature, good to high yields. researchgate.net |

| Hydroxylamine | 1,3-dicarbonyl compounds | Isoxazoles | Classical method, proceeds via an imine and subsequent cyclization. youtube.comcore.ac.uk |

Cascade and Domino Reaction Approaches

Cascade and domino reactions have emerged as powerful tools for the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and improving efficiency. These strategies have been successfully applied to the synthesis of this compound derivatives, particularly glycosides.

Multicomponent Cascade Reactions for Glycoside Synthesis

A notable application of cascade reactions is the synthesis of this compound glycosides from unprotected carbohydrates. benchchem.comresearchgate.net This approach is highly efficient as it bypasses the need for protecting group chemistry. benchchem.com For example, the reaction of D-glucose with hydroxylamine and acetic anhydride (B1165640) leads to the formation of 2-(β-D-glucopyranosyl)-3-isoxazolin-5-one. benchchem.com This transformation involves a series of condensation and cyclization steps. benchchem.com The versatility of this method has been demonstrated with various other sugars, including D-xylose, maltose, fructose, and ribose. benchchem.comresearchgate.net

Favored Cyclization Modes (e.g., 5-endo-dig, 6-exo-trig)

The regioselectivity of cyclization reactions is often governed by Baldwin's rules, which predict the favored ring-closing pathways based on the geometry of the transition state. libretexts.orgharvard.edu However, in the synthesis of certain this compound derivatives, deviations from these rules are observed.

In the cascade synthesis of this compound glucosides, a key step involves a 5-endo-dig cyclization. researchgate.net This type of cyclization, where the attacking atom adds to the inner carbon of a triple bond within a five-membered ring transition state, is generally considered favorable. researchgate.netlibretexts.org Another important cyclization mode observed in these syntheses is the 6-exo-trig reaction, which is also a favored process according to Baldwin's rules. researchgate.netstackexchange.com The interplay of these favored cyclization modes allows for the efficient construction of the complex glycosylated this compound structure. researchgate.net It's important to note that while 5-exo cyclizations are often kinetically favored, factors like strain in the product ring can lead to the predominance of endo-cyclization products under certain conditions. stackexchange.comacs.org

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of isoxazolin-5-ones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Recent advances have focused on the use of chiral catalysts to control the formation of stereocenters during the synthesis of this compound derivatives. rsc.orgchemrxiv.orgmdpi.com For instance, bifunctional squaramide catalysts derived from Cinchona alkaloids have been successfully employed in the enantioselective arylation of isoxazolin-5-ones, creating arylated quaternary stereocenters with high yields and excellent enantioselectivities. rsc.org This represents a significant advancement in the construction of highly congested stereocenters. rsc.org

Another approach involves cascade Michael/Michael addition reactions catalyzed by squaramides to produce isoxazolone-spirooxindoles with four contiguous stereocenters in high diastereomeric and enantiomeric excess. researchgate.net Furthermore, organocatalytic asymmetric Michael additions of isoxazolin-5-ones to various electrophiles, such as p-quinone methides, have been developed using chiral thiourea (B124793) catalysts, affording the desired products in high yields and enantioselectivities. mdpi.com These methods provide access to a wide range of chiral this compound derivatives that are valuable for drug discovery and development. rsc.orgchemrxiv.orgmdpi.com

Asymmetric Catalytic Strategies

The development of asymmetric catalytic methods to construct chiral isoxazolin-5-ones has led to significant advancements, particularly in the formation of challenging quaternary stereocenters. chemrxiv.orgchemrxiv.org Organocatalysis has emerged as a powerful tool in this domain. A notable strategy involves the enantioselective arylation of isoxazolin-5-ones with ortho-quinone diimides (o-QDIs), catalyzed by a bifunctional squaramide derived from Cinchona alkaloids. rsc.orgrsc.org This represents the first application of o-QDIs as arylating agents in asymmetric catalysis and the first enantioselective C4-arylation of isoxazolinones, providing products with an arylated quaternary stereocenter in high yields and excellent enantioselectivities. rsc.orgrsc.org

Other organocatalytic approaches include the enantioselective 1,6-aza-Michael addition of 4(H)-isoxazol-5-ones to para-quinone methides, promoted by various organocatalysts. mdpi.com Furthermore, Cinchona-derived aminocatalysts have been successfully employed in the four-component cycloaddition reactions involving isoxazole-5-one derivatives. mdpi.com Asymmetric Mannich reactions have also been developed, for instance, reacting 4-substituted isoxazolidin-5-ones with isatin-derived imines in the presence of a (DHQD)₂PYR ligand to yield products in nearly quantitative yields with excellent stereoselectivity. mdpi.com

Enantio-efficient Syntheses of Chiral Derivatives

Enantio-efficient syntheses are crucial for accessing specific chiral derivatives of this compound for various applications. While numerous methods exist for synthesizing isoxazolin-5-ones, those that create fully substituted stereocenters in an enantioselective fashion are particularly valuable. researchgate.netchemrxiv.org

One of the most effective methods is the organocatalytic arylation that constructs a C4-quaternary stereocenter. rsc.org Using a bifunctional squaramide catalyst, this reaction proceeds with high efficiency for a broad range of substrates. rsc.orgrsc.org The reaction between isoxazolinone 1a and o-QDI 2a serves as a model for this transformation, yielding the arylated product 3aa with high yield and enantiomeric excess (ee). rsc.org

Table 1: Enantioselective Arylation of this compound 1a with o-QDI 2a rsc.org Reaction conditions: 1a (0.11 mmol), 2 (0.10 mmol), Organocatalyst (OC) (0.01 mmol), solvent (10 mL), 3 h.

| Catalyst | Solvent | Yield (%) | ee (%) |

| SQ-1 | Toluene | 85 | 86 |

| SQ-2 | Toluene | 88 | 90 |

| SQ-3 | CH₂Cl₂ | 96 | 95 |

| T-1 | Toluene | 65 | 10 |

Other significant enantio-efficient methods include the enantioselective alkylation of isoxazol-5-ones with vinyl ketones and C4-allylation reactions that employ iridium or palladium catalysis. rsc.org Additionally, an organocatalytic addition of isoxazolinones to alkynyl iminoesters has been developed to produce chiral tetrasubstituted α-amino allenoates. rsc.org

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a versatile and powerful platform for the synthesis of complex this compound derivatives. A key development in this area is the palladium-catalyzed asymmetric allylic alkylation (AAA) of 4-substituted isoxazolidin-5-ones. qmul.ac.uk This method successfully generates an all-carbon α-quaternary stereogenic center, providing a direct route to valuable β²,²-amino acids. qmul.ac.uk The optimal catalytic system for this transformation was identified as a combination of Pd₂(dba)₃ and the chiral ligand (R,R)-L1, using sodium carbonate as a base in tetrahydrofuran (B95107) (THF) at 0 °C. qmul.ac.uk This protocol has been applied to a variety of 4-substituted isoxazolidin-5-ones, consistently delivering high yields and enantioselectivities. qmul.ac.uk

Table 2: Substrate Scope for Pd-Catalyzed Asymmetric Allylic Alkylation of 4-Substituted Isoxazolidin-5-ones qmul.ac.uk

| Substrate (R group) | Yield (%) | ee (%) |

| Phenyl | 95 | 90 |

| 4-MeO-C₆H₄ | 97 | 91 |

| 4-F-C₆H₄ | 95 | 90 |

| 2-Naphthyl | 94 | 92 |

| 2-Thienyl | 85 | 90 |

| Benzyl (B1604629) | 95 | 95 |

Beyond AAA, palladium catalysts are used in other significant transformations. These include palladium-catalyzed decarboxylative intramolecular aziridination, which converts 4H-isoxazol-5-ones into 1-azabicyclo[3.1.0]hex-2-enes. uninsubria.it Another efficient method involves the palladium-catalyzed intramolecular O-allylation of ketoximes, which yields 5-vinyl-2-isoxazolines. nih.govacs.org Furthermore, a highly efficient Pd-catalyzed enantioselective carboetherification of alkenyl oximes with aryl or alkenyl halides has been reported to produce various chiral 3,5-disubstituted and 3,5,5-trisubstituted isoxazolines. researchgate.net

Enzymatic Synthesis Approaches (e.g., Lipase-Mediated Esterification)

Enzymatic methods provide a green and highly selective alternative for the synthesis of this compound derivatives under mild reaction conditions. Lipases, in particular, have been effectively used for esterification reactions. A prime example is the first synthesis of 2-[6′-(3″-nitropropanoyl)-β-D-glucopyranosyl]-3-isoxazolin-5-one, a natural toxin, which was achieved through direct enzymatic esterification. benchchem.comresearchgate.netfigshare.comacs.org This reaction, utilizing immobilized Candida antarctica Lipase (B570770) B (CALB), proceeds without the need for protective groups on the carbohydrate moiety and achieves a 78% yield at 37°C in a phosphate (B84403) buffer. benchchem.com

In addition to lipases, other enzymes have been employed. Cysteine synthases (CSases) from Lathyrus species have been shown to catalyze the synthesis of two isoxazolylalanine isomers: β-(isoxazolin-5-on-2-yl)-L-alanine (BIA) and β-(isoxazolin-5-on-4-yl)-L-alanine (TAN-950A). nih.gov The synthesis proceeds from O-acetyl-L-serine (OAS) and this compound. nih.gov

Table 3: Examples of Enzymatic Synthesis for this compound Derivatives

| Enzyme | Substrates | Product | Reference |

| Candida antarctica Lipase B (CALB) | 2-(β-D-glucopyranosyl)-3-isoxazolin-5-one, 3-nitropropanoyl-CoA | 2-[6′-(3″-nitropropanoyl)-β-D-glucopyranosyl]-3-isoxazolin-5-one | benchchem.com |

| Cysteine Synthases (CSases) | O-acetyl-L-serine, this compound | β-(isoxazolin-5-on-2-yl)-L-alanine, β-(isoxazolin-5-on-4-yl)-L-alanine | nih.gov |

Synthesis of Specific this compound Analogues

The synthesis of 2-substituted (or N-substituted) isoxazolin-5-ones is of significant interest as these compounds are found in nature. researchgate.netrsc.org Various synthetic methods have been developed to introduce substituents onto the nitrogen atom of the this compound ring. rsc.org Natural compounds such as 2-(2-cyanoethyl)-3-isoxazolin-5-one, 2-(β,D-glucopyranosyl)-3-isoxazolin-5-one, and 2-carboxymethyl-3-isoxazolin-5-one have been isolated from Lathyrus odoratus seedlings, and their structures were confirmed through chemical synthesis. researchgate.net

A general method for preparing 2-substituted derivatives involves a [3 + 2] annulation of δ-acetoxy allenoates with hydroxylamine, promoted by (tBuO)₂Mg. acs.org This approach has been used to synthesize a series of (E)-2-Benzyl-3-styrylisoxazol-5(2H)-one derivatives with various substituents on the styryl moiety. acs.org Furthermore, regioselective and enantioselective N-alkylation of isoxazol-5-ones with para-quinone methides has been developed as a direct route to enantioenriched N-substituted products. dntb.gov.ua

3,4-Disubstituted isoxazol-5(4H)-ones are important heterocyclic intermediates that can be synthesized efficiently through one-pot, multi-component reactions. mdpi.comoiccpress.com A common and green synthetic strategy involves the three-component coupling reaction of an aromatic aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and hydroxylamine hydrochloride. acgpubs.orgresearchgate.net

Various catalytic systems have been developed to promote this reaction under environmentally friendly conditions. For example, propylamine-functionalized cellulose has been used as a recyclable, heterogeneous catalyst in water at room temperature, affording the desired products in good to high yields. mdpi.com Another green approach utilizes an aqueous solution of gluconic acid as both the reaction medium and a recyclable catalyst. acgpubs.orgresearchgate.net This method involves heating a mixture of the three components at 70 °C, followed by a simple work-up procedure. acgpubs.org These methods highlight principles of green chemistry, such as atom economy, use of water as a solvent, and energy efficiency. mdpi.com

Table 4: Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones acgpubs.org Reaction: Aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol) in gluconic acid aqueous solution (5 mL) at 70°C.

| Aromatic Aldehyde | Time (min) | Yield (%) |

| Benzaldehyde | 45 | 92 |

| 4-Chlorobenzaldehyde | 40 | 95 |

| 4-Methylbenzaldehyde | 50 | 90 |

| 4-Methoxybenzaldehyde | 45 | 93 |

| 3-Nitrobenzaldehyde | 55 | 88 |

Glycosylated this compound Derivatives

The synthesis of glycosylated derivatives of this compound represents a significant area of research, driven by the natural occurrence of these compounds in various plants and insects. benchchem.comdb-thueringen.de Methodologies have been developed that allow for the efficient and often stereoselective introduction of sugar moieties onto the this compound scaffold. These advanced synthetic routes include cascade reactions with unprotected carbohydrates, enzymatic transformations, and stereoselective constructions from glycosyl azides.

A noteworthy approach involves a one-pot cascade reaction that commences with unprotected carbohydrates, thereby streamlining the synthesis by avoiding protective group chemistry. benchchem.comresearchgate.net This method has been successfully applied to a range of D-configured sugars, including glucose, xylose, maltose, fructose, and ribose. researchgate.netresearchgate.net The reaction typically involves treating the carbohydrate with hydroxylamine and acetic anhydride, leading to the formation of this compound glycosides through a sequence of condensation and cyclization steps. benchchem.com For instance, the reaction of D-glucose under these conditions yields 2-(β-D-glucopyranosyl)-3-isoxazolin-5-one. benchchem.com The structure and stereochemistry of the resulting glycosides have been confirmed through techniques such as X-ray crystallography. researchgate.netfigshare.comacs.org

The versatility of this cascade protocol is demonstrated by its application to various monosaccharides and disaccharides, yielding novel glycosylated this compound derivatives. researchgate.net

Table 1: Synthesis of this compound Glycosides via Cascade Reaction from Unprotected Sugars researchgate.netresearchgate.net

| Starting Carbohydrate | Resulting Glycoside |

|---|---|

| D-Glucose | 2-(β-D-glucopyranosyl)-3-isoxazolin-5-one |

| D-Xylose | 2-(β-D-xylopyranosyl)-3-isoxazolin-5-one |

| Maltose | 2-(β-D-maltosyl)-3-isoxazolin-5-one |

Another significant advancement is the use of enzymatic methods for the synthesis of specific, naturally occurring derivatives. benchchem.com The first synthesis of 2-[6′-(3″-nitropropanoyl)-β-D-glucopyranosyl]-3-isoxazolin-5-one, a toxin found in plants and insects, was accomplished through direct enzymatic esterification. researchgate.netfigshare.com This reaction utilizes an immobilized lipase to catalyze the transesterification, again without the need for protective groups on the sugar moiety. researchgate.net

Table 2: Enzymatic Synthesis of an Acylated this compound Glucoside benchchem.comresearchgate.net

| Enzyme | Substrates | Product | Yield | Reaction Conditions |

|---|

A distinct strategy for achieving stereoselective synthesis of glycosylated isoxazolin-5-ones involves the use of glycosyl azides as precursors. acs.org In this methodology, 2-acetoxy glycopyranosyl azides are treated with triphenylphosphine (B44618) (Ph₃P), which facilitates an intramolecular ring closure of the intermediate phosphorimine to form an isoxazoline (B3343090) ring. acs.org The subsequent coupling of this in situ generated isoxazoline with acylating reagents can be controlled to produce either α- or β-anomers of the corresponding glycopyranosyl amides. acs.org

The stereochemical outcome of the acylation step is highly dependent on the choice of acylating reagent and the presence of metal salts. acs.org For example, the coupling of the isoxazoline intermediate derived from a glucosyl azide (B81097) with the 2-thiopyridyl ester of N-Z-protected aspartic benzyl ester in the presence of copper(II) chloride (CuCl₂) furnished the α-asparagine adduct exclusively and in excellent yield. acs.org This method provides a powerful tool for constructing complex glycopeptide structures containing the this compound core. acs.org

Chemical Reactivity and Ring Transformations of Isoxazolin 5 One

Fundamental Reactivity Principles

The chemical behavior of isoxazolin-5-ones is rooted in several key structural and electronic properties that enable a wide array of transformations.

Analysis of Nucleophilic Sites (N2, C4, Exocyclic Carbonyl O)

Isoxazolin-5-ones possess three primary nucleophilic sites: the nitrogen atom at position 2 (N2), the carbon atom at position 4 (C4), and the oxygen atom of the exocyclic carbonyl group.

N2: The nitrogen atom (N2) is typically the most nucleophilic site in the isoxazolin-5-one ring. This nucleophilicity allows it to readily react with electrophiles, such as alkyl halides, acyl halides, and Michael acceptors, leading to N-substituted derivatives. The electron-withdrawing nature of the adjacent carbonyl group can influence the precise nucleophilicity of N2, but it remains a primary site for electrophilic attack. chim.itresearchgate.net

C4: The carbon atom at position 4 (C4) also exhibits nucleophilic character, particularly when the adjacent C4-H bond is deprotonated, forming an enolate-like species. This nucleophilicity at C4 enables reactions such as alkylation, acylation, and Michael additions, further functionalizing the ring system. chim.itchemrxiv.org

Exocyclic Carbonyl Oxygen: While less commonly exploited as a primary nucleophilic center compared to N2 and C4, the exocyclic carbonyl oxygen can participate in reactions, particularly under conditions that favor its interaction with Lewis acids or in specific cyclization pathways where it acts as an internal nucleophile. chim.itthieme-connect.com

Acidity of the C4-H Bond and Related Reactivity

The proton attached to the carbon at position 4 (C4-H) in isoxazolin-5-ones is notably acidic. Its acidity is comparable to that of carboxylic acids, with reported pKa values often falling in the range of 4–6, though this can vary depending on substituents and the specific tautomeric form. chim.itthieme-connect.comrsc.orgresearchgate.net This acidity is attributed to the stabilizing effect of the adjacent carbonyl group and the delocalization of the negative charge onto the oxygen atom upon deprotonation, forming a resonance-stabilized enolate intermediate.

This acidic C4-H bond is a crucial feature, enabling a variety of reactions:

Alkylation and Acylation: Deprotonation of the C4-H bond with a suitable base generates a nucleophilic enolate that can readily react with electrophiles like alkyl halides or acyl halides, leading to C4-substituted isoxazolin-5-ones. chim.itchemrxiv.org

Michael Additions: The C4 enolate can also undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds or other Michael acceptors, extending the carbon chain at the C4 position. chemrxiv.orgacs.org

Knoevenagel Condensations: Isoxazolin-5-ones with an unsubstituted C4 position can participate in Knoevenagel condensations with aldehydes or ketones, forming 4-alkylidenethis compound derivatives. chim.it

N-O Bond Cleavage as a Key Reaction Trigger

A defining characteristic of isoxazolin-5-ones is the presence of a relatively weak N-O bond within the heterocyclic ring. This bond has a bond dissociation energy (BDE) of approximately 151 kcal/mol, making it susceptible to cleavage under various conditions, which often triggers cascade reactions. chim.it The cleavage of the N-O bond is a pivotal step in many transformations, frequently leading to the expulsion of a carbon dioxide molecule and the generation of reactive intermediates.

Mechanisms involving N-O bond cleavage can lead to:

Formation of Alkynes: In some thermal or nitrosative treatments, N-O bond cleavage, followed by decarboxylation, can unmask internal alkynes. chim.it

Generation of Nitrenoid Intermediates: Metal-catalyzed reactions, particularly those involving palladium or ruthenium, can cleave the N-O bond to generate vinyl metal-nitrenoid species. These intermediates are highly reactive and can undergo subsequent cyclization or rearrangement reactions. thieme-connect.comacs.org

Ring Opening: Reductive cleavage of the N-O bond using reagents like Raney nickel, LiAlH₄, TiCl₃, or SmI₂ can lead to ring-opened products, such as β-hydroxyketones or β-aminoenones, depending on the specific conditions and substituents. nih.govresearchgate.net

Transformations Leading to Other Heterocyclic Systems

The inherent reactivity of isoxazolin-5-ones, particularly the lability of the N-O bond and the nucleophilicity of N2 and C4, makes them versatile precursors for synthesizing other heterocyclic scaffolds.

Conversion to Pyrroles and Pyrrolidinones

Isoxazolin-5-ones can be transformed into pyrrole (B145914) and pyrrolidinone derivatives through various cyclization and rearrangement pathways.

Pyrrolidinones: Thermal rearrangements of certain isoxazolidine (B1194047) derivatives, which can be accessed from isoxazolines, can lead to pyrrolidinones. For instance, 5-exo-methyleneisoxazolidines can undergo thermal transformations to yield 3-pyrrolidinones. acs.org Additionally, reactions involving isoxazolines and allenes have been reported to form pyrrolidine (B122466) derivatives. researchgate.net

Pyrroles: The conversion to pyrroles often involves more complex cascade reactions. For example, certain isoxazoline (B3343090) precursors, upon specific rearrangements, can lead to the formation of fused-ring pyrroles. psu.edu Metal-catalyzed reactions, such as those involving palladium, have also been employed to convert isoxazolin-5-ones into nitrogen-containing heterocycles, including pyrrole derivatives, often via nitrenoid intermediates. thieme-connect.comacs.org

Generation of Pyridines and Piperidines

Isoxazolin-5-ones serve as valuable precursors for the synthesis of pyridines and piperidines, often facilitated by transition metal catalysis.

Pyridines: Several metal-catalyzed protocols have been developed for the synthesis of pyridines from isoxazolin-5-ones. For instance, palladium-catalyzed conjugate addition followed by decarboxylative cyclization has been employed to generate substituted pyridines. thieme-connect.comacs.org Ruthenium catalysts have also been utilized to mediate the conversion of isoxazolin-5-ones into pyridines through N-O bond cleavage and subsequent cyclization events. thieme-connect.comacs.org These reactions typically involve the formation of vinyl metal-nitrenoid intermediates that react with other components to form the pyridine (B92270) ring. thieme-connect.com

Table 1: Representative Pyridine Synthesis from Isoxazolin-5-ones

| Starting Material (this compound Derivative) | Catalyst/Reagents | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 4-Alkylideneisoxazol-5-ones | Pd(OAc)₂, α,β-unsaturated ketones | Two-step sequence | Pyridines | thieme-connect.com |

| Isoxazol-5-ones | RuCl₃/PPh₃ | Direct conversion | Pyridines | acs.org |

Piperidines: Transition metal catalysis, particularly using palladium and iridium, has been instrumental in the synthesis of piperidines from isoxazolin-5-ones. These methods often involve relay catalysis and can lead to the formation of piperidines with defined stereochemistry. thieme-connect.comacs.org The general strategy often involves N-O bond cleavage, followed by a sequence of reactions that ultimately constructs the six-membered piperidine (B6355638) ring.

Table 2: Representative Piperidine Synthesis from Isoxazolin-5-ones

| Starting Material (this compound Derivative) | Catalyst/Reagents | Conditions | Product Class | Reference |

|---|

Compound List:

this compound (Isoxazol-5-one)

2-Isoxazolin-5-one

3-Isoxazolin-5-one

4-Alkylidenethis compound

4-Aroyl substituted isoxazoline

3,5-Diaryl-4-aroyl substituted isoxazolines

Isoxazolidine

5-Methyleneisoxazolidine

2H-Azirine

Pyrrole

Pyrrolidinone

Pyridine

Piperidine

Quinoline

1,3-Oxazin-6-one

Pyrimidinedione

Formation of Quinolines and Isoquinolines

Isoxazolin-5-ones can serve as precursors for the synthesis of quinolines and isoquinolines through various mechanistic pathways. These transformations often involve the cleavage of the N-O bond and subsequent cyclization events, frequently utilizing a proximal carbonyl group. chim.it For instance, Rh(III)-catalyzed annulation strategies involving isoxazolin-5-ones and internal alkynes have been reported to yield isoquinolines. The proposed mechanism involves C-H activation, alkyne insertion, and subsequent reductive elimination, leading to the formation of the isoquinoline product. thieme-connect.com Additionally, reductive cyclization of Δ²-isoxazolines (a related class) in the presence of iron or sodium dithionite (B78146) has been shown to produce quinolines. organic-chemistry.org

Derivatization to 2H-Azirines

Isoxazolin-5-ones can be transformed into 2H-azirines, which are important three-membered unsaturated heterocycles. This transformation can be achieved through various methods, including metal-catalyzed isomerization or decomposition pathways. For example, metal-catalyzed decarboxylation of isoxazolin-5-ones can involve vinylmetal nitrenoid species, which are proposed to be in equilibrium with their metallacycle counterparts and the resulting 2H-azirines. thieme-connect.com Furthermore, specific isoxazole (B147169) derivatives, such as 5-chloroisoxazoles, can undergo Fe(II)-catalyzed isomerization to form 2H-azirine-2-carbonyl chlorides, which are reactive intermediates for further functionalization. mdpi.com

Ring Expansion to 1,3-Oxazin-6-ones

The this compound scaffold can undergo ring expansion reactions to form 1,3-oxazin-6-ones. One reported method involves the reaction of isoxazolin-5-ones with nitrile oxides, leading to the formation of 1,3-oxazin-6-ones. rsc.orgpsu.edu Mechanistically, this transformation is proposed to involve the N2-nucleophilic addition of the this compound to a rhodium carbene derived from a diazo compound, followed by N-O bond cleavage and ring closure. thieme-connect.com Palladium-catalyzed ring expansion reactions of isoxazolin-5-ones with isocyanides have also been disclosed, proceeding via a cascade process involving ring-opening and cyclization. researchgate.net

Specific Reaction Types and Mechanisms

Specific Reaction Types and Mechanisms

Oxidation Reactions

Isoxazolin-5-ones can undergo oxidation reactions, typically leading to coupling products. For instance, the oxidation of 3,4-disubstituted isoxazolin-5-ones with active manganese dioxide has been shown to yield C-C and/or C-N linked coupling products. lookchem.com Ferric chloride has also been reported to oxidize isoxazolin-5-ones, forming ether structures. lookchem.com

Reductive Protocols

Reductive protocols are employed to cleave the weak N-O bond within the this compound ring, facilitating further transformations. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) are common methods for cleaving this bond. nih.gov For example, a reductive protocol using iron (Fe) and ammonium (B1175870) chloride (NH₄Cl) in a methanol/water mixture has been used to unmask a carbonyl group, likely involving N-O bond reduction, decarboxylation, and imine hydrolysis to yield α-branched ketones. thieme-connect.com

Alkylation Reactions (e.g., N2-Alkylation, C4-Alkylation)

The this compound ring possesses nucleophilic sites at the N2 and C4 positions, making them amenable to alkylation reactions. chim.itresearchgate.net

N2-Alkylation: Enantioselective N2-alkylation of isoxazolin-5(4H)-ones has been achieved using chiral thiourea-catalyzed aza-1,6-conjugate addition of p-quinone methides. researchgate.net Palladium catalysts have also been utilized to facilitate N2-alkylation. chim.it

C4-Alkylation: The acidic C4-H bond allows for alkylation at this position. Classical approaches involve the alkylation of β-ketoester precursors followed by cyclization with hydroxylamine (B1172632). chim.it Modern catalytic protocols have also been developed, including Pd(II)-catalyzed Michael additions of isoxazolin-5-ones onto vinylketones, which can afford C4-alkylated products with high enantioselectivity. chim.it Another strategy involves the use of chiral thiourea (B124793) catalysts for the asymmetric conjugate addition of 4-unsubstituted isoxazolin-5-ones to nitroolefins, followed by fluorination. chim.it

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful, non-destructive suite of tools for elucidating the molecular architecture of isoxazolin-5-one compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are routinely employed to confirm the presence of the this compound core and determine the nature and position of its substituents. mdpi.comresearchgate.netijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound derivatives. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide initial, essential data on the chemical environment of protons and carbons, while two-dimensional (2D) experiments establish connectivity between atoms. emerypharma.com

¹H and ¹³C NMR: In ¹H NMR spectra, the protons on the isoxazoline (B3343090) ring exhibit characteristic chemical shifts. For instance, in N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the two diastereotopic protons of the CH₂ group at the 4-position of the isoxazoline ring appear as two distinct doublets of doublets at approximately δ 3.34 and 3.57 ppm. mdpi.com The proton at the 5-position is also readily identifiable. In another example, the isoxazoline ring protons at positions 4 and 5 in certain dicarbohydrazide derivatives appear as doublets around δ 5.02 and 5.31 ppm, respectively, with a coupling constant indicative of their trans relationship. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. Key signals include the carbonyl carbon (C=O) of the this compound ring, which typically resonates significantly downfield, and the spiro carbon in spirocyclic derivatives, which can appear around δ 90.8 ppm. nih.govmdpi.com The carbons of the heterocyclic ring itself and any substituents are also assigned based on their chemical shifts.

A representative dataset for a substituted isoxazoline is shown below:

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| CH₂ (Isoxazoline ring) | 3.18 (s, 2H) | 41.1 | Methylene protons on the isoxazoline ring. |

| Cspiro | - | 100.5 | Spiro carbon connecting the cyclooctane (B165968) and isoxazoline rings. |

| C-NO₂ | - | 162.3 | Carbon atom attached to the nitro group. |

| CH₂ (Cyclooctane) | 1.42-2.17 (m) | 21.7, 24.2, 27.8, 35.2 | Protons and carbons of the cyclooctane substituent. |

2D NMR (COSY, HSQC, HMBC): 2D NMR techniques are indispensable for unambiguously assigning complex structures. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to identify adjacent protons, such as those within the isoxazoline ring or on its substituents. emerypharma.com For example, COSY can confirm the coupling between protons at positions 4 and 5 of the ring. nih.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. epfl.ch This is crucial for assigning the ¹³C signals for all protonated carbons in the molecule. nih.govepfl.ch

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds. creative-biostructure.comsdsu.edu This technique is particularly vital for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C3 carbon of the this compound ring, by observing their long-range correlations with nearby protons. nih.govcreative-biostructure.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. mvpsvktcollege.ac.in For this compound derivatives, the most characteristic absorption is the strong stretching band of the carbonyl group (C=O), which typically appears in the region of 1640-1750 cm⁻¹. uc.edu The exact frequency can be influenced by substituents and ring strain. Another key absorption is the C=N stretching vibration of the isoxazoline ring, often observed around 1600-1650 cm⁻¹. researchgate.net N-H stretching bands for unsubstituted or secondary amine derivatives appear in the 3100-3500 cm⁻¹ range. mvpsvktcollege.ac.inmsu.edu

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C=O (Carbonyl) | 1640 - 1750 | Strong | uc.edu |

| C=N (Imine) | 1600 - 1650 | Medium-Weak | researchgate.net |

| N-H (Amine/Amide) | 3100 - 3500 | Medium | mvpsvktcollege.ac.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are dependent on the extent of conjugation in the system. nih.gov For this compound derivatives, the presence of aromatic substituents or other chromophores leads to distinct absorption bands. acs.org For example, a bathochromic (red) shift in the absorption spectrum upon the formation of an electron donor-acceptor complex involving an isoxazole (B147169) derivative indicates changes in the electronic environment. acs.org This technique is particularly useful for studying compounds with extended π-systems, where the position and intensity of absorption can help confirm the structure. researchgate.net

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org

ESI-MS and HRMS: Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules, often as protonated species [M+H]⁺ or sodium adducts [M+Na]⁺. rsc.orgarabjchem.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. mdpi.combeilstein-journals.orgnih.gov This is a standard method for confirming the molecular formula of newly synthesized this compound derivatives. arabjchem.orgacs.org For example, for a synthesized spiro-octyl-isoxazoline, the calculated m/z for the [M+Na]⁺ ion was 235.1053, and the found value was 235.1051, confirming the formula C₁₀H₁₆N₂O₃. mdpi.com

Fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the connectivity of the molecule. The fragmentation of the isoxazoline ring and the loss of substituents can produce a characteristic fingerprint, aiding in structural confirmation. asianpubs.orgagsanalitica.com

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields data on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

Single-Crystal Structure Determination

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of the this compound derivative is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. This analysis confirms the molecular connectivity and absolute configuration in chiral compounds. mdpi.comijcce.ac.ir

For example, the crystal structure of 3-phenylthis compound revealed that the five-membered isoxazole ring is nearly planar, with an r.m.s. deviation of 0.006 Å. researchgate.net In another case, the analysis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin showed that the isoxazoline ring adopts a slightly puckered envelope conformation. mdpi.com This level of detail is unattainable with spectroscopic methods alone.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5905 (3) |

| b (Å) | 18.4239 (10) |

| c (Å) | 7.4249 (4) |

| β (°) | 101.992 (2) |

| Volume (ų) | 747.53 (7) |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. dntb.gov.uairb.hr

Hydrogen Bonding: In the crystal structures of this compound derivatives, hydrogen bonds are common and play a crucial role in stabilizing the crystal packing. researchgate.net These can include conventional N-H···O or O-H···O bonds, as well as weaker C-H···O and C-H···N interactions. nih.govresearchgate.net For instance, in the crystal of 3-phenylthis compound, molecules form ribbons through a combination of C—H···N and C—H···O hydrogen bonds. researchgate.net Similarly, in N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, C–H···O hydrogen bonds link neighboring molecules into chains. mdpi.com

Spectroscopic Studies of Tautomeric Equilibria (pH and Solvent Dependence)

The tautomeric equilibrium of this compound is significantly influenced by both the pH of the medium and the nature of the solvent. Spectroscopic methods, particularly UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the contributions of the different tautomeric forms present in solution.

The this compound core can exist in three main tautomeric forms: the CH-form (4,5-dihydro-5-oxo-isoxazole), the OH-form (5-hydroxyisoxazole), and the NH-form (this compound). The equilibrium between these forms is dynamic and sensitive to environmental conditions.

Influence of pH

The tautomeric behavior of this compound and its derivatives is markedly dependent on pH. rsc.orgrsc.orgrsc.org The reaction pathways leading to the formation of this compound are themselves pH-dependent. rsc.orgrsc.org In aqueous media, the apparent dissociation constants are analyzed by considering the contributions of the different tautomers present. rsc.orgrsc.orgrsc.org

Studies have shown that acidic conditions can favor certain tautomers. For instance, in some derivatives, acidic conditions have been found to increase the content of the 3-isoxazolin-5-one isomer. benchchem.com The formation of this compound from ethyl propiolate and hydroxylamine (B1172632) is also pH-controlled; careful pH management is necessary to obtain the desired product. rsc.org

Furthermore, the stability of this compound derivatives can be pH-sensitive. For example, this compound glycosides exhibit increased hydrolysis rates under alkaline conditions (pH > 9.0). benchchem.com

Influence of Solvent

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form of this compound in solution. rsc.orgnih.gov

UV-Vis Spectroscopy has been employed to study these equilibria in various solvents. rsc.orgunifi.it By comparing the UV spectra of this compound with those of its N-methyl and O-methyl derivatives, which are locked into the NH and OH forms respectively, the approximate equilibrium composition in different solvents can be estimated. unifi.it For example, in nonpolar solvents like chloroform, the NH-form (specifically the 2-isoxazolin-5-one isomer) is often favored. benchchem.comnih.gov As the solvent polarity increases, the equilibrium can shift. nih.gov For certain derivatives, polar solvents favor the CH-form. nih.gov

NMR Spectroscopy provides more detailed structural information about the tautomers in solution. rsc.orgresearchgate.net ¹H and ¹³C NMR studies have been used to investigate the coexistence of different tautomeric forms. researchgate.net For instance, in some α-(5-oxo-Δ³-isoxazolin-4-yl)benzylphosphonates, the NH form predominates in the solid state, while the OH form is favored in non-polar solvents due to chelation with the phosphonyl group. rsc.org

Theoretical studies, such as those using Density Functional Theory (DFT), have complemented experimental findings. These calculations help in understanding the relative energies and stabilities of the different tautomers in various solvents. nih.gov For some derivatives, it has been found that the energy differences between tautomers decrease in polar media, favoring the NH-tautomers. nih.gov

The following table summarizes the observed influence of solvents on the tautomeric equilibrium of some this compound derivatives based on spectroscopic and theoretical studies.

| Solvent | Predominant Tautomer(s) | Spectroscopic Method/Study |

| Chloroform | NH-form (2-isoxazolin-5-one) | UV-Vis, Theoretical benchchem.comnih.gov |

| Chloroform | Hydrazone-keto form (for hetarylazo derivatives) | FT-IR, ¹H NMR researchgate.net |

| Ethanol (B145695) | Decreased energy difference between NH and OH forms | Theoretical nih.gov |

| Water | Decreased energy difference between NH and OH forms | Theoretical nih.gov |

| Non-polar solvents | OH-form (for α-(5-oxo-Δ³-isoxazolin-4-yl)benzylphosphonates) | NMR rsc.org |

| Polar solvents | CH-form (for some derivatives) | Theoretical nih.gov |

It is important to note that substituents on the this compound ring can also significantly influence the tautomeric equilibrium. rsc.orgnih.gov For example, substitution at the 4-position can increase the relative stability of the Δ³-structures (a form of the OH-tautomer) compared to the corresponding Δ²-structures (a form of the NH-tautomer). rsc.orgrsc.orgresearchgate.net

The table below presents relative energy differences for the tautomerization of an isoxazolonic derivative in different solvents, illustrating the solvent effect.

| Tautomer | Relative Energy Difference (kcal/mol) in Chloroform | Relative Energy Difference (kcal/mol) in Ethanol | Relative Energy Difference (kcal/mol) in Water |

| NH-form | Favored over OH-form | 1.63 | 1.61 |

| OH-form | - | - | - |

| Data derived from theoretical studies on a specific isoxazolone derivative. nih.gov |

This data highlights that while the NH-tautomer is generally favored, the energy gap between the tautomers diminishes in more polar solvents like ethanol and water, indicating a shift in the equilibrium. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying isoxazoline (B3343090) systems due to its favorable balance of computational cost and accuracy. It is widely applied to understand the structural and electronic characteristics of these heterocycles and to elucidate the mechanisms of their formation.

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in isoxazolin-5-one derivatives. The process of geometry optimization seeks the lowest energy conformation of a molecule. These theoretical structures can be compared with experimental data, often from single-crystal X-ray diffraction, to validate the computational method. For instance, studies on compounds like N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin have shown that geometries optimized using the B3LYP functional with a 6–311G(d,p) basis set are in good agreement with the solid-state structures determined experimentally. kuleuven.be Such calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering insights into the planarity and conformation of the heterocyclic ring and its substituents. kuleuven.bedergipark.org.tr

Electronic structure analysis through DFT provides a map of the electron distribution within the molecule, which is crucial for understanding its chemical behavior. The molecular electrostatic potential (MEP) surface is a key output, illustrating the charge distribution and highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. semanticscholar.org This information is valuable for predicting how a molecule will interact with other reagents.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for an Oxazol-5-one Derivative

| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (DFT/B3LYP) |

|---|---|---|---|

| Bond Length | C4-O3 | 1.213 Å | 1.207 Å |

| Bond Length | N1-C2 | 1.385 Å | 1.393 Å |

| Bond Angle | O3-C4-C5 | 131.2° | 130.8° |

| Bond Angle | C2-N1-C5 | 106.9° | 107.5° |

Note: Data is illustrative, based on typical findings in studies comparing experimental and DFT-calculated geometries for similar heterocyclic systems. dergipark.org.tr

One of the most powerful applications of DFT in the study of isoxazolines is in understanding the regioselectivity of their synthesis, typically via 1,3-dipolar cycloaddition reactions. mdpi.com These reactions can often yield multiple isomers, and DFT calculations can predict which product is more likely to form by calculating the activation energies of the different reaction pathways. nih.gov

For example, in the reaction between nitrile oxides and alkenes to form the isoxazoline ring, DFT has been used to determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. mdpi.comnih.gov By locating the transition state structures and calculating their energies, researchers can identify the lowest-energy pathway. nih.govnih.gov Studies on the formation of quinazolinone–isoxazoline hybrids and other derivatives have consistently shown that the computational results for regioselectivity align well with experimental observations, confirming the formation of a single regioisomer (e.g., the 3,5-disubstituted product) over others. mdpi.comnih.gov The analysis of transition state geometries reveals the bond-forming distances (e.g., O1–C5 and C3–C4) and helps to understand the asynchronous or synchronous nature of the cycloaddition. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgossila.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity, stability, and electronic properties. wikipedia.org

In the context of isoxazolin-5-ones, the HOMO and LUMO energies are calculated using methods like DFT. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. kuleuven.bedergipark.org.tr FMO analysis is particularly useful for explaining the outcomes of cycloaddition reactions. The reaction is favored by a smaller energy gap between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for Isoxazoline Derivatives

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin kuleuven.be | B3LYP/6–311G(d,p) | - | - | 4.9266 |

| 4-(thiophen-2-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one dergipark.org.tr | B3LYP/6-311G(d,p) | -6.037 | -2.566 | 3.471 |

| 3-phenyl-5-isooxazolone researchgate.net | B3LYP/6-311++G(d,p) | - | - | - |

Note: Specific HOMO and LUMO energy values are often reported alongside the gap.

Prediction and Analysis of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful tool for structure confirmation and interpretation of experimental data. DFT calculations can accurately simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net

For vibrational spectroscopy (IR and Raman), DFT calculations can predict the frequencies and intensities of vibrational modes. scispace.com By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, such as C=O stretching, C=N stretching, or ring deformation modes. researchgate.netscispace.com This is particularly useful for complex molecules where empirical assignment can be ambiguous. The calculated vibrational frequencies are often scaled by a factor to better match experimental results, accounting for systematic errors in the computational method. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) formalism. researchgate.net The predicted chemical shifts for protons and carbons in the isoxazoline ring and its substituents can be compared directly to experimental NMR data. mdpi.com This comparison is invaluable for confirming molecular structures, especially for determining the regiochemistry of reaction products where different isomers would exhibit distinct NMR signals. mdpi.comnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as an this compound derivative, and a macromolecular target (receptor). nih.gov These studies are fundamental in rational drug design and materials science, providing insights into binding modes and affinities. bibliotekanauki.pl

In a typical molecular docking study, the 3D structure of the this compound derivative, often optimized using DFT, is placed into the binding site of a receptor. bibliotekanauki.plresearchgate.net Docking algorithms then sample numerous possible orientations and conformations of the ligand within the site and score them based on their predicted binding affinity. researchgate.net These scores estimate the strength of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the receptor's amino acid residues. researchgate.net

Studies involving isoxazoline derivatives have used molecular docking to explore their potential interactions with various protein targets. bibliotekanauki.plnih.gov The results of these simulations can identify key interactions that stabilize the ligand-receptor complex and provide a rationale for the observed structure-activity relationships, without detailing specific biological outcomes. nih.gov For example, docking can reveal that a particular substituent on the isoxazoline ring forms a crucial hydrogen bond with a specific residue in the active site, explaining its importance for binding. researchgate.net

Applications in Contemporary Chemical Research

Strategic Building Blocks in Organic Synthesis

Isoxazolin-5-ones are recognized for their utility as strategic building blocks, enabling the efficient construction of diverse and complex organic molecules. Their reactivity allows for extensive functionalization and transformation into various other valuable chemical entities.

The isoxazolin-5-one scaffold serves as a versatile precursor for the synthesis of numerous other heterocyclic systems. Through various ring-opening, ring-closing, and rearrangement reactions, it can be readily converted into a wide array of nitrogen-containing heterocycles. These transformations are crucial for accessing molecular frameworks prevalent in pharmaceuticals, agrochemicals, and materials science researchgate.netresearchgate.net.

Key transformations include the synthesis of:

Pyridines and Piperidines: Catalytic methods involving metal-nitrenoid intermediates derived from isoxazolin-5-ones can lead to the formation of substituted pyridines and piperidines chim.itresearchgate.net.

Alkynes: Nitrosative treatment of isoxazolin-5-ones provides a pathway to synthesize alkynes chim.itresearchgate.net.

Aziridines and Azirines: The this compound ring can be transformed into 2H-azirines and aziridines through specific catalytic methods chim.itresearchgate.net.

Quinolines and Isoquinolines: Reductive protocols and other metal-catalyzed transformations allow for the synthesis of quinolines and isoquinolines from this compound precursors chim.itresearchgate.net.

Pyrrolidines: Subsequent decarboxylation of this compound rings can yield pyrrolidines with controlled stereochemistry researchgate.net.

Furthermore, isoxazolin-5-ones are employed in annulation reactions, including cycloadditions and spirocyclizations, to construct more complex fused or spirocyclic systems chim.itresearchgate.net. The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, often via three-component reactions involving aryl aldehydes, hydroxylamine (B1172632), and β-keto esters, followed by further transformations, highlights their role in building intricate heterocyclic frameworks mdpi.compreprints.orgresearchgate.net.

The inherent reactivity of isoxazolin-5-ones makes them highly versatile intermediates for the synthesis of densely functionalized molecules. Their functional groups can be selectively manipulated, and the C4 position, in particular, is amenable to various substitution reactions, including alkylation, oxidation, and arylation, leading to the creation of new stereocenters chim.itresearchgate.netrsc.org.

Notable synthetic applications include:

Synthesis of β-amino acids: Isoxazolin-5-ones serve as precursors for the synthesis of β-amino acids, which are important chiral building blocks rsc.orgresearchgate.net.

Formation of α-aryl carbonyl compounds: Enantioselective arylation of isoxazolin-5-ones can lead to the formation of α-aryl carbonyl compounds featuring a quaternary stereocenter rsc.orgrsc.org.

Preparation of functionalized alkynes: Transformations such as the preparation of 1-chloroalkynes and macrocyclic alkynes have been achieved using this compound chemistry chim.it.

Glycoside Chemistry: this compound glucosides can be synthesized via cascade reactions or enzymatic esterification. These derivatives can undergo photohydrolysis to release sugars or be functionalized through enzymatic acylation benchchem.comsmolecule.comresearchgate.net. For instance, enzymatic transesterification of this compound glucosides with 3-nitropropanoyl-CoA yields specific natural toxin analogs benchchem.comresearchgate.net.

Table 1: Key Transformations of this compound Ring Systems

| Transformation Type | Product Class | Key Reagents/Catalysts | Reported Yields | Notes |

| Ring Transformation | Pyridines, Piperidines | Metal-nitrenoid intermediates | Varies | chim.itresearchgate.net |

| Ring Transformation | Alkynes | Nitrosative treatment | Varies | chim.itresearchgate.net |

| Ring Transformation | Aziridines, Azirines | Varies | Varies | chim.itresearchgate.net |

| Ring Transformation | Pyrrolidines | Decarboxylation | Varies | researchgate.net |

| Functionalization | β-amino acids | Varies | Varies | rsc.orgresearchgate.net |

| Functionalization | Arylated quaternary stereocenters | Arylating agents, catalysts | High | rsc.orgrsc.org |

Role in Total Synthesis of Natural Products

The this compound motif is not only a synthetic tool but also a structural component found in various natural products. This dual role makes it a target and an intermediate in the total synthesis of biologically active compounds.

Isoxazolin-5-ones have been utilized as key intermediates in the total synthesis of natural products such as (-)-Lycoramine and models of Parnafungins A and C chim.it. Their presence in natural products, including defensive secretions of leaf beetles and seedlings of leguminous plants, underscores their biological relevance benchchem.comrsc.org. Furthermore, the biosynthesis of this compound glucosides in insect larvae, originating from β-alanine and 3-nitropropanoic acid, highlights their occurrence in nature and provides insights into their biological pathways researchgate.netrsc.orgrsc.orgdb-thueringen.de.

Table 2: this compound in Natural Product Synthesis and Occurrence

| Natural Product/Target | Role of this compound | Synthesis Method/Source | Key Features | Reference |

| (-)-Lycoramine | Intermediate | Total synthesis | Structural scaffold | chim.it |

| Parnafungins A and C (models) | Intermediate | Total synthesis | Structural scaffold | chim.it |

| Chrysomelina larvae toxins | Biosynthetic precursor/component | Biosynthesis/Sequestration | Glucoside derivatives | researchgate.netrsc.orgrsc.orgdb-thueringen.de |

Catalysis and Asymmetric Induction

The development of chiral this compound derivatives and their application as catalysts or substrates in asymmetric transformations represent a significant area of contemporary research. These efforts aim to achieve high levels of stereocontrol in the synthesis of enantiomerically pure compounds.

Significant progress has been made in utilizing isoxazolin-5-ones in asymmetric catalysis, both as chiral catalysts themselves and as substrates that enable the generation of chiral centers.

Enantioselective Arylation: A notable advancement is the enantioselective arylation of isoxazolin-5-ones using o-quinone diimides (o-QDIs) as arylating agents, catalyzed by bifunctional squaramide catalysts derived from Cinchona alkaloids. This methodology successfully generates products with an arylated quaternary stereocenter in high yields and excellent enantioselectivities, marking a first in the enantioselective arylation of isoxazolin-5-ones rsc.orgrsc.org.

C4-Functionalization: Enantioselective C4-alkylation of isoxazolin-5-ones with vinyl ketones has been reported rsc.org. Furthermore, C4-allylation using iridium or palladium catalysis has also been developed rsc.org.

Conjugate Additions: Organocatalytic conjugate additions of isoxazolin-5-ones to activated alkenes, such as aurone-derived azadienes, have been achieved, yielding chiral compounds with controlled stereochemistry researchgate.netresearchgate.net.

Aza-Michael Additions: The enantioselective 1,6-aza-Michael addition of isoxazolin-5-ones to p-quinone methides, catalyzed by thiourea-Brønsted base bifunctional catalysts, represents the first example of enantioselective N-alkylation of isoxazolin-5-ones and the first enantioselective 1,6-aza-Michael reaction involving p-quinone methides researchgate.net.

Mannich Reactions: Bifunctional squaramide/Brønsted base organocatalysts have been employed for the enantioselective Mannich reaction between isoxazolin-5-ones and isatin-derived ketimines, leading to chiral 3-aminooxindoles researchgate.net.

Organocatalysis plays a pivotal role in many of the asymmetric transformations involving isoxazolin-5-ones. The use of metal-free catalysts aligns with the principles of green chemistry, offering more sustainable synthetic routes.

Chiral Thiourea (B124793) Catalysts: These catalysts are instrumental in promoting enantioselective conjugate additions and aza-Michael reactions chim.itresearchgate.netresearchgate.netchemrxiv.org.

Bifunctional Squaramide Catalysts: These catalysts are effective in achieving high enantioselectivities in arylation and Mannich reactions rsc.orgresearchgate.netrsc.org.

Functionalized Cellulose (B213188) Catalysts: Propylamine-functionalized cellulose has been utilized as an efficient and environmentally friendly organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through three-component reactions mdpi.compreprints.org.

Urea as Catalyst: Urea has also been employed as a cost-efficient organocatalyst for the synthesis of isoxazol-5(4H)-one derivatives researchgate.net.

Q & A

Basic: What are the optimal synthetic routes for Isoxazolin-5-one derivatives, and how can purity be validated experimentally?

Methodological Answer: